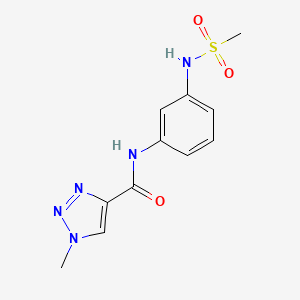
1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H13N5O3S and its molecular weight is 295.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The incorporation of a methylsulfonamide group enhances its pharmacological profile. The general structure can be represented as follows:
Where x,y,z,a,b correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Anticancer Activity
Studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : Triazole derivatives often act by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition leads to apoptosis in cancer cells.
- Case Study : A related study showed that triazole-containing compounds exhibited IC50 values ranging from 1.1 µM to 2.6 µM against various cancer cell lines (MCF-7, HCT-116, HepG2) . These values suggest potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 9 | HCT-116 | 2.6 |
| Compound 9 | HepG2 | 1.4 |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Inhibition Studies : Some derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | X |
| S. aureus | Y |
(Note: Specific inhibition values need to be filled based on experimental data.)
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components:
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter the efficacy of the compound. For example, the methylsulfonamide group enhances solubility and bioavailability.
Key Findings from SAR Studies:
- Compounds with bulky substituents tended to exhibit higher activity due to improved binding interactions with target enzymes .
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-16-7-10(13-15-16)11(17)12-8-4-3-5-9(6-8)14-20(2,18)19/h3-7,14H,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRNWIYEWWOTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














